molecular formula C23H17ClFN3O2 B2814741 1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-29-3

1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2814741
CAS RN: 941903-29-3
M. Wt: 421.86
InChI Key: KUFPMJDKAQWAJL-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Study

The compound has been explored in the context of synthesizing new fluoroquinolone-based 4-thiazolidinones with potential antimicrobial properties. This research area focuses on creating new molecules by modifying lead compounds to enhance their antibacterial and antifungal activities. The synthesized compounds undergo rigorous characterization, including elemental analysis and spectral data interpretation, to confirm their structure and evaluate their potential as antimicrobial agents (Patel & Patel, 2010).

Synthesis and Cytotoxic Activity

Another significant area of research involves the synthesis of derivatives that contain cationic side chains, studied for their cytotoxic activities. This research aims to understand the effects of different substituents on the biological activity of the compounds, particularly their ability to induce cytotoxic effects in various cancer models. The positioning of side chains and their impact on the efficacy of the compounds against cancer cells is a critical aspect of this research (Bu et al., 2001).

Synthesis and Characterization of Aromatic Polyamides

Research also extends to the synthesis of aromatic polyamides using derivatives as intermediates. These polyamides are evaluated for their physical properties, including solubility, film-forming ability, and thermal stability. The goal is to develop new materials with potential applications in various industries, based on their mechanical and thermal properties (Yang et al., 1999).

Imaging Sigma2 Receptor Status of Solid Tumors

The compound's derivatives have been investigated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research focuses on developing new radiolabeled compounds that can selectively bind to sigma2 receptors, providing valuable insights into the tumor's biological status and aiding in the diagnosis and treatment planning of cancer (Tu et al., 2007).

Synthesis and Antibacterial Activities of Quinolones

Further research includes the synthesis of quinolones containing heterocyclic substituents to evaluate their antibacterial activities. This area aims to explore the structure-activity relationships (SAR) of these compounds, particularly their effectiveness against Gram-positive and Gram-negative organisms, which could lead to the development of new antibacterial agents (Cooper et al., 1990).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-12-21(15-6-2-3-10-20(15)26-14)27-22(29)16-7-5-11-28(23(16)30)13-17-18(24)8-4-9-19(17)25/h2-12H,13H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFPMJDKAQWAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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